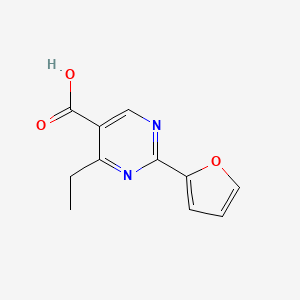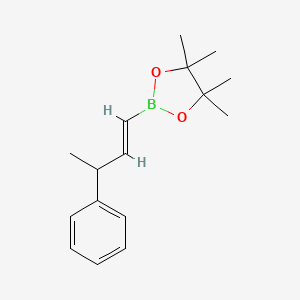
(8-Chloroquinoxalin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chloroquinoxalin-5-yl)methanol: is a chemical compound with the molecular formula C9H7ClN2O . It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications . This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 5th position of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloroquinoxalin-5-yl)methanol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and subsequent reduction . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: (8-Chloroquinoxalin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroquinoxaline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Major Products: The major products formed from these reactions include quinoxaline derivatives with various functional groups, such as aldehydes, carboxylic acids, amines, and thiols .
Aplicaciones Científicas De Investigación
Chemistry: (8-Chloroquinoxalin-5-yl)methanol is used as a building block in the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis .
Biology: In biological research, this compound is used to study the interactions of quinoxaline derivatives with biological targets, such as enzymes and receptors .
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of (8-Chloroquinoxalin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and methanol group play crucial roles in binding to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without any substituents.
8-Chloroquinoxaline: Similar structure but lacks the methanol group.
5-Methoxyquinoxaline: Similar structure but has a methoxy group instead of a chloro group.
Uniqueness: (8-Chloroquinoxalin-5-yl)methanol is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
(8-chloroquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |
Clave InChI |
VEZAGHWQQHZIOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CO)N=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)










